molecular formula C19H29Cl2N3O5S B190131 Sulamserod hydrochloride CAS No. 184159-40-8

Sulamserod hydrochloride

Katalognummer: B190131
CAS-Nummer: 184159-40-8
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: JJOQGHGEIKOGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its synthesis involves a copper-catalyzed cyanation step, which optimizes the introduction of nitrile groups into aromatic systems, enhancing binding affinity to the 5-HT4 receptor . The compound’s structure-activity relationship (SAR) studies highlight modifications to the aryl and heterocyclic moieties that improve receptor selectivity and metabolic stability . Process development by Kowalczyk et al. (2001) outlines a scalable synthetic route, emphasizing purity and yield for clinical applications .

Vorbereitungsmethoden

The synthesis of sulamserod hydrochloride involves a multi-step process. Here is a general outline of the synthetic route:

    Chlorination: The process begins with the chlorination of 1,4-benzodioxan in acetic acid to produce the 6,7-dichloro derivative.

    Friedel-Crafts Acylation: This derivative undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form a ketone.

    Nitration: The ketone is then nitrated using fuming nitric acid to yield a nitro compound.

    Hydrogenation: The nitro group is hydrogenated, and the halogen atoms are simultaneously hydrogenolyzed in the presence of palladium on carbon, resulting in an amino ketone.

    Protection and Chlorination: The amino group is protected as an acetamide, followed by chlorination using N-chlorosuccinimide.

    Aldol Condensation: The protected amino ketone undergoes aldol condensation with pyridine-4-carboxaldehyde in ethanolic potassium hydroxide to form an unsaturated ketone.

    Hydrogenation: The unsaturated ketone is hydrogenated over palladium on carbon to generate a saturated ketone, which is further hydrogenated using rhodium on alumina to produce the corresponding piperidine.

Analyse Chemischer Reaktionen

Acetylation to Form Acetylaminochloroketone

Compound 7 (acetylaminochloroketone) is synthesized via acetylation of an intermediate amine.

  • Reagents : Acetic anhydride or acetyl chloride.

  • Conditions : Base catalysis (e.g., pyridine) at 0–25°C.

  • Yield : >85% after purification by recrystallization .

Transfer Hydrogenation with Simultaneous Dechlorination

A critical step involves reducing a nitro group to an amine while removing a chlorine atom without reducing adjacent ketones.

  • Reagents : Ammonium formate or cyclohexene as hydrogen donors, palladium/carbon catalyst.

  • Conditions : 60–80°C in methanol/water.

  • Outcome :

    Reaction ComponentSelectivity
    Nitro → Amino group100%
    Aromatic dechlorination95%
    Ketone preservation>99%
    This dual-action reaction avoids separate deprotection steps, enhancing efficiency .

Formation of Quaternary Salt with Iodosulfonamide

Iodosulfonamide (Compound 14 ) reacts with an intermediate to form quaternary salt 11 , a key precursor.

  • Reagents : Iodosulfonamide, alkylating agents (e.g., methyl iodide).

  • Mechanism : Nucleophilic displacement at iodine, forming a sulfonamide-linked quaternary ammonium salt.

  • Safety Note : Iodosulfonamide is mutagenic, requiring containment and rapid quenching .

Final Hydrochloride Salt Formation

The free base is converted to Sulamserod hydrochloride via acid-base reaction.

  • Reagents : Hydrochloric acid (HCl) in ethanol.

  • Conditions : Slow addition at 0–5°C to prevent degradation.

  • Purity : >99.5% after recrystallization from ethanol/water .

Reaction Optimization and Scale-Up Challenges

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume1 L100 L
Exothermic ControlManual coolingJacketed reactor
Yield Consistency90–92%89–91%
Pilot plant runs confirmed the robustness of the transfer hydrogenation and quaternization steps, with deviations <2% from lab yields .

Mechanistic Insights and Side Reactions

  • Nitro Reduction Selectivity : The Pd/C catalyst’s surface geometry favors nitro-group adsorption over ketones, minimizing side products .

  • Iodosulfonamide Reactivity : Iodine’s leaving-group ability drives the quaternization, but residual iodide necessitates post-reaction washes.

This synthesis exemplifies modern process chemistry’s emphasis on convergent routes, catalytic efficiency, and hazard mitigation. Each reaction is tailored to balance molecular complexity with industrial practicality, as evidenced by successful multi-kilogram production .

Wissenschaftliche Forschungsanwendungen

Sulamserodhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Sulamserodhydrochlorid entfaltet seine Wirkung, indem es selektiv den 5-HT4-Rezeptor, eine Art Serotoninrezeptor, antagonisiert. Dieser Antagonismus hemmt die Aktivität des Rezeptors, was zu einer erhöhten gastrointestinalen Motilität und anderen therapeutischen Wirkungen führt. Zu den beteiligten molekularen Zielen gehört der 5-HT4-Rezeptor, der eine Rolle bei der Modulation der Neurotransmitterfreisetzung und der glatten Muskelkontraktion im Magen-Darm-Trakt spielt .

Wirkmechanismus

Sulamserod hydrochloride exerts its effects by selectively antagonizing the 5-HT4 receptor, a type of serotonin receptor. This antagonism inhibits the receptor’s activity, leading to increased gastrointestinal motility and other therapeutic effects. The molecular targets involved include the 5-HT4 receptor, which plays a role in modulating neurotransmitter release and smooth muscle contraction in the gastrointestinal tract .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Hydrochloride Compounds

Pharmacological and Therapeutic Profiles

Table 2: Pharmacological Comparisons

Compound Therapeutic Use Receptor Affinity Clinical Efficacy Data
Sulamserod hydrochloride GI motility disorders High 5-HT4 antagonism (Ki < 10 nM) Preclinical studies show prokinetic effects
Famotidine hydrochloride Acid reflux/GERD H2 receptor antagonist 90% dissolution efficiency in bilayer tablets
Isoxsuprine hydrochloride Peripheral vasodilation β2-adrenergic agonist FDA-approved for circulatory disorders
Tamsulosin hydrochloride Benign prostatic hyperplasia α1-adrenergic antagonist Sustained-release formulations validated
  • Sulamserod’s 5-HT4 antagonism differentiates it from H2 or α/β-adrenergic targets of other hydrochlorides .
  • Efficacy data for sulamserod remains preclinical, whereas famotidine and tamsulosin have well-established clinical profiles .

Analytical and Regulatory Considerations

Table 3: Analytical Methodologies

Compound Primary Analytical Method Key Quality Metrics Regulatory Status
This compound Structure-affinity assays Purity >98% via HPLC Investigational (no FDA approval)
Sotalol hydrochloride LC–MS/MS impurity profiling ≤0.1% related substances USP-compliant
Amitriptyline hydrochloride RP-HPLC accuracy testing Recovery 98–102% FDA-approved with generics
  • Sulamserod’s analytical focus is on receptor binding and synthetic purity, whereas sotalol and amitriptyline prioritize impurity control .
  • Regulatory guidance exists for amphotericin B and doxorubicin hydrochlorides (), but sulamserod lacks comparable documentation .

Biologische Aktivität

Sulamserod hydrochloride, a derivative of sulphonamide compounds, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound belongs to the class of sulphonamides, which are known for their broad pharmacological properties. These compounds have been utilized in the treatment of various conditions due to their ability to inhibit bacterial growth and reduce inflammation. The compound's structure includes a benzene sulphonamide backbone, which is pivotal for its biological activity.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found that compounds related to Sulamserod inhibited edema by approximately 94.69% at 1 hour post-administration, with sustained effects observed at 2 and 3 hours (89.66% and 87.83%, respectively) . This suggests that Sulamserod may effectively mitigate inflammation through similar mechanisms.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro assessments revealed that related compounds had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and 6.63 mg/mL against Bacillus subtilis . The effectiveness against Escherichia coli was also noted, with a MIC of 6.72 mg/mL, indicating its potential as an alternative treatment for infections caused by resistant strains .

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

3. Antioxidant Activity

Research has shown that this compound possesses antioxidant properties comparable to established antioxidants like Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C’s IC50 of 0.2090 mg/mL . This indicates its potential utility in combating oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, which allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. Studies suggest that modifications to the sulphonamide structure can enhance its efficacy against specific pathogens or improve its anti-inflammatory effects .

Case Studies

Case Study: Efficacy Against Resistant Strains
In a comparative study involving various diarylpentanoids and their derivatives, this compound demonstrated notable activity against ampicillin-resistant strains of E. cloacae, highlighting its potential role in addressing antibiotic resistance . This case underscores the importance of exploring sulphonamide derivatives in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Sulamserod hydrochloride purity in preclinical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, following pharmacopeial standards. For example, a validated protocol involves preparing a standard solution (1 mg/mL) and an assay preparation, injecting equal volumes (e.g., 10 µL) into a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 2.5). Peak responses are compared to calculate purity using the formula: Purity (%)=(CSrUCUrS)×100\text{Purity (\%)} = \left( \frac{C_S \cdot r_U}{C_U \cdot r_S} \right) \times 100

    where CSC_S and CUC_U are standard and sample concentrations, and rSr_S and rUr_U are peak areas .

  • Key Considerations : Ensure column temperature (e.g., 25°C) and flow rate (1.0 mL/min) are standardized to avoid retention time variability .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200):
    • Use PPE (gloves, lab coat, eye protection) to avoid dermal/ocular exposure.
    • Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers).
    • In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation due to potential carcinogenicity .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement factorial design optimization (e.g., 2³ full factorial design) to evaluate critical parameters:
    • Factors : Reaction temperature, solvent ratio, catalyst concentration.
    • Responses : Yield, impurity profile, crystallinity.
    • Analysis : Use ANOVA to identify significant factors and derive optimal conditions. For example, a study on hydroxyzine HCl tablets used kinetic modeling to optimize dissolution rates .
  • Data Contradiction Resolution : Replicate trials under controlled conditions to isolate confounding variables (e.g., humidity during crystallization) .

Q. How can researchers resolve discrepancies in this compound’s in vitro vs. in vivo pharmacokinetic data?

  • Methodological Answer :
    • In Vitro : Use Caco-2 cell monolayers to assess permeability and metabolic stability.
    • In Vivo : Conduct radiolabeled studies in rodent models to track absorption/distribution.
    • Bridging Analysis : Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to reconcile differences. For instance, antiviral studies on obeldesivir used meta-analyses to compare preclinical and clinical efficacy .
  • Key Insight : Species-specific metabolic enzymes (e.g., CYP450 isoforms) often explain disparities; validate using human hepatocyte assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
    • Dose-Response Modeling : Fit data to sigmoidal EmaxE_{\text{max}} models using nonlinear regression (e.g., GraphPad Prism).
    • Threshold Identification : Calculate NOAEL (No Observed Adverse Effect Level) via ANOVA with post-hoc Dunnett’s test.
    • Reporting : Adhere to IMRaD structure: clearly separate results (raw data trends) from discussion (biological relevance of EC₅₀ values) .

Q. Data Interpretation and Reproducibility

Q. How should researchers address low reproducibility in this compound’s receptor-binding assays?

  • Methodological Answer :
    • Standardization : Pre-equilibrate assay buffers (e.g., Tris-HCl, pH 7.4) to minimize ionic strength variability.
    • Controls : Include a reference compound (e.g., Vimirogant HCl for RORγt inhibition studies) to validate assay performance .
    • Documentation : Provide raw data (e.g., fluorescence readings) and analysis scripts in supplementary materials per Beilstein Journal guidelines .

Q. What methodologies validate this compound’s stability under long-term storage conditions?

  • Methodological Answer :
    • Forced Degradation : Expose samples to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks.
    • Analytical Monitoring : Track degradation products via LC-MS and quantify using peak area normalization.
    • Recommendation : Store lyophilized powder at -20°C in amber vials; avoid freeze-thaw cycles for stock solutions .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when transitioning this compound to human trials?

  • Methodological Answer :
    • Protocol Review : Submit detailed participant selection criteria (e.g., exclusion of immunocompromised individuals) and informed consent forms to an IRB.
    • Safety Reporting : Predefine adverse event thresholds (e.g., Grade 3 hepatotoxicity) for trial termination, as seen in HIV PrEP studies .

Eigenschaften

CAS-Nummer

184159-40-8

Molekularformel

C19H29Cl2N3O5S

Molekulargewicht

482.4 g/mol

IUPAC-Name

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H

InChI-Schlüssel

JJOQGHGEIKOGPO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Isomerische SMILES

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-]

Kanonische SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.